4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
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Overview
Description
4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzoic acid moiety, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a dihydroquinazolinone derivative.
Substitution: Formation of a quinazolinone derivative with a different functional group in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the quinazolinone core.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. Additionally, the styryl group can interact with cellular membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the styryl and benzoic acid groups.
3-Methoxybenzoic Acid: Contains the benzoic acid moiety but lacks the quinazolinone core and styryl group.
4-Styrylquinazoline: Contains the quinazolinone core and styryl group but lacks the benzoic acid moiety.
Uniqueness
4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid is unique due to the combination of the quinazolinone core, styryl group, and benzoic acid moiety. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C24H18N2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-25-19-5-3-2-4-18(19)23(28)26(22)17-10-8-16(9-11-17)24(29)30/h2-14,27H,1H3,(H,29,30)/b13-7+ |
InChI Key |
CZAUUFMNIMDTJQ-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
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